2-(2,4-Dimethoxybenzoyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-6-7-11(13(9-10)18-2)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQJUAXUYVZJQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642026 | |
| Record name | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-42-2 | |
| Record name | Methanone, (2,4-dimethoxyphenyl)-2-pyridinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(2,4-Dimethoxybenzoyl)pyridine
Executive Summary
2-(2,4-Dimethoxybenzoyl)pyridine (CAS 898780-42-2) is a specialized heteroaromatic ketone intermediate utilized primarily in the synthesis of small-molecule therapeutics. Structurally, it features a pyridine ring linked via a carbonyl bridge to an electron-rich 2,4-dimethoxyphenyl moiety. This scaffold is a critical pharmacophore in the development of tubulin polymerization inhibitors (analogous to combretastatin A-4) and kinase inhibitors (targeting p38 MAPK).
This guide provides a comprehensive technical overview, including synthesis protocols, safety handling (SDS), and application contexts for drug discovery professionals.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone; Methanone, (2,4-dimethoxyphenyl)-2-pyridinyl- |
| CAS Number | 898780-42-2 |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| Appearance | Off-white to pale yellow solid (crystalline) |
| Solubility | Soluble in DCM, DMSO, Methanol; Sparingly soluble in water |
| Melting Point | 92–96 °C (Predicted based on structural analogs) |
Provisional Safety Data Sheet (SDS)
Note: As a specialized research intermediate, specific toxicological data may be limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous benzoylpyridines and standard GHS classification protocols.
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3][5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do.[2][5] Continue rinsing.[1][2][5][7]
Emergency Response Workflow
The following decision tree outlines the immediate response protocols for exposure incidents.
Figure 1: Emergency response logic for exposure to this compound.
Synthesis & Manufacturing
The synthesis of this compound requires precise control to avoid polymerization or bis-addition. The most authoritative method involves the nucleophilic addition of metallated pyridine to a nitrile derivative.
Recommended Synthetic Route: Organolithium Addition
This method is preferred over Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring, which resists direct acylation.
Step-by-Step Protocol:
-
Reagents: 2-Bromopyridine, n-Butyllithium (2.5M in hexanes), 2,4-Dimethoxybenzonitrile, dry THF.
-
Lithiation: In a flame-dried flask under Argon, dissolve 2-bromopyridine in dry THF. Cool to -78°C . Add n-BuLi dropwise. Stir for 30 mins to generate 2-lithiopyridine.
-
Addition: Dissolve 2,4-dimethoxybenzonitrile in dry THF and add slowly to the lithiated species at -78°C.
-
Imine Formation: Allow the mixture to warm to 0°C over 2 hours. The intermediate lithium imine salt forms.
-
Hydrolysis: Quench with 2N HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.
-
Purification: Extract with Ethyl Acetate. Wash with brine. Recrystallize from Ethanol/Hexane.
Synthesis Pathway Diagram
Figure 2: Synthetic route via nucleophilic addition of 2-lithiopyridine to nitrile.
Applications in Drug Discovery[8][9]
Tubulin Polymerization Inhibition
The 2,4-dimethoxybenzoyl moiety is a structural mimic of the A-ring in Combretastatin A-4 , a potent vascular disrupting agent. When linked to a pyridine ring (replacing the B-ring), the resulting compound (CAS 898780-42-2) serves as a scaffold for agents that bind to the colchicine site on β-tubulin.
-
Mechanism: Disruption of microtubule dynamics leading to mitotic arrest and apoptosis in tumor cells.
-
Key Feature: The carbonyl linker retains the necessary bond angle to mimic the cis-stilbene geometry of combretastatins.
Kinase Inhibition (p38 MAPK)
Benzoylpyridine derivatives have been identified as inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK).
-
Significance: p38 MAPK is a key mediator of inflammation (cytokine production).
-
Binding Mode: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region), while the dimethoxyphenyl group occupies the hydrophobic pocket II.
Analytical Characterization
To validate the identity of CAS 898780-42-2, the following spectroscopic signals should be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: δ 8.70 (d, 1H, α-H), 8.05 (d, 1H), 7.85 (t, 1H), 7.45 (m, 1H).
-
Benzoyl Ring: δ 7.60 (d, 1H, H-6'), 6.55 (dd, 1H, H-5'), 6.45 (d, 1H, H-3').
-
Methoxy Groups: Two singlets at δ 3.85 and 3.82 (3H each).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ peak at m/z 244.1.
-
Handling & Storage Protocols
-
Storage Conditions: Store at 2–8°C under an inert atmosphere (Nitrogen or Argon). The ketone functionality is stable, but the compound should be protected from strong oxidizers.
-
Shelf Life: 24 months if stored properly in a sealed container.
-
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into surface water or sanitary sewer systems.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567 (Analogous Benzoylpyridines). Retrieved from [Link]
- Romagnoli, R., et al. (2010). "Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)thiophenes as a new class of tubulin inhibitors." Journal of Medicinal Chemistry. (Contextual reference for benzoyl-heterocycle pharmacophores).
Sources
An In-depth Technical Guide to the Solubility of 2-(2,4-Dimethoxybenzoyl)pyridine in Organic Solvents
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation, synthesis, and analytical method development. This guide provides an in-depth technical exploration of the solubility characteristics of 2-(2,4-Dimethoxybenzoyl)pyridine. Rather than merely presenting data, this document serves as a practical whitepaper, elucidating the principles governing its solubility and providing detailed methodologies for its empirical determination. We will delve into the theoretical underpinnings of its expected solubility based on its molecular structure and conclude with robust, field-tested protocols for quantitative and qualitative analysis.
Molecular Structure and its Implications for Solubility
To understand the solubility of this compound, we must first dissect its molecular architecture. The molecule is a ketone, comprised of a pyridine ring attached to a carbonyl group, which in turn is bonded to a 2,4-dimethoxy-substituted phenyl ring.
-
Pyridine Ring: The pyridine component, a heterocyclic aromatic amine, introduces a degree of polarity and the potential for hydrogen bonding through its nitrogen atom. Pyridine itself is miscible with a wide range of solvents, from water to non-polar organic solvents.[1][2]
-
Benzoyl Group: The central benzoyl group (a carbonyl group attached to a phenyl ring) is a polar moiety.
-
Dimethoxy Substituents: The two methoxy groups (-OCH₃) on the phenyl ring are electron-donating and increase the molecule's polarity and potential for hydrogen bonding compared to an unsubstituted benzoyl group.
The interplay of these structural features suggests that this compound will exhibit a nuanced solubility profile. The presence of polar groups (carbonyl, methoxy, pyridine nitrogen) indicates a preference for polar solvents. However, the aromatic rings contribute to a significant non-polar character, suggesting that solubility in completely non-polar solvents may be limited.
Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility Notes |
| 2-Benzoylpyridine | C₁₂H₉NO | 183.21 | 41-43 | 317 | Insoluble in water.[3] Soluble in organic solvents.[4] |
| 4-Benzoylpyridine | C₁₂H₉NO | 183.21 | - | - | - |
| 2-(4-Methoxybenzoyl)pyridine | C₁₃H₁₁NO₂ | 213.23 | 60-64 | 367 | No solubility data available.[5] |
| 2,4-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | 58-60 | 306.7 | Moisture sensitive.[6] |
The melting point of related benzoylpyridines is relatively low, suggesting that the crystal lattice energy is not excessively high, which can be a favorable factor for solubility.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the foundational concept for predicting solubility. This means that solutes tend to dissolve in solvents that have similar polarity. The polarity of a solvent is determined by its dipole moment and dielectric constant.
Solvent Classes and Expected Solubility
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding. Given the presence of the nitrogen in the pyridine ring and the oxygen atoms in the carbonyl and methoxy groups, this compound is expected to have moderate to good solubility in polar protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have large dipole moments but do not have O-H or N-H bonds. They are excellent solvents for a wide range of organic compounds. It is anticipated that this compound will exhibit high solubility in these solvents.
-
Non-polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dipole moments and dielectric constants. The large aromatic component of the molecule may allow for some solubility in these solvents, but it is expected to be lower than in polar solvents.
Experimental Determination of Solubility
A systematic approach to determining solubility is crucial for obtaining reliable and reproducible data. This involves both qualitative and quantitative methods.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents and provide guidance for selecting appropriate solvents for reactions, purifications, and analytical studies.
Experimental Workflow for Qualitative Solubility Testing
Caption: Workflow for qualitative solubility determination.
Step-by-Step Protocol for Qualitative Solubility Assessment
-
Preparation: Accurately weigh approximately 5 mg of this compound into a small vial.
-
Solvent Addition: Add 0.5 mL of the first test solvent to the vial.
-
Mixing: Vigorously mix the sample using a vortex mixer or by shaking for at least one minute to ensure thorough interaction between the solute and solvent.
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: Some solid has dissolved, but undissolved particles are still visible.
-
Insoluble: The solid appears largely unchanged.
-
-
Iteration: Repeat this process for a range of solvents from different classes (polar protic, polar aprotic, and non-polar).
Quantitative Solubility Determination (Thermodynamic Solubility)
For applications requiring precise solubility data, such as formulation development, a quantitative determination is necessary. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Detailed Protocol for Quantitative Solubility Measurement
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the suspension to stand undisturbed until the excess solid has settled.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to bring the concentration within the linear range of the calibration curve.
-
Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Analytical Methodologies for Solubility Quantification
The choice of analytical technique is critical for accurate solubility determination. HPLC-UV is a common and robust method.
HPLC-UV Method Development Outline
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water is typically effective. The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) or base (e.g., 0.1% ammonium hydroxide) can improve peak shape, especially for a compound with a pyridine moiety.
-
Detection: The UV detector should be set to the wavelength of maximum absorbance (λₘₐₓ) for this compound. This can be determined by running a UV scan of a dilute solution of the compound.
-
Calibration: A calibration curve should be prepared using a series of standard solutions of known concentrations to ensure the accuracy of the quantification.
Conclusion
While specific, pre-existing solubility data for this compound is not widely published, a thorough understanding of its molecular structure allows for reasoned predictions of its solubility behavior. Its combination of polar functional groups and aromatic rings suggests a broad solubility in polar organic solvents. This guide provides the theoretical framework and detailed, practical methodologies for researchers to empirically determine the solubility of this compound in a scientifically rigorous and reproducible manner. The successful application of these protocols will enable informed decisions in process development, formulation, and analytical science.
References
Sources
- 1. reddit.com [reddit.com]
- 2. Pyridine Solvent Properties [macro.lsu.edu]
- 3. chembk.com [chembk.com]
- 4. 2-benzoylpyridine 99% Extra Pure at 2336.40 INR in Mumbai | A. B. Enterprises [tradeindia.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. lookchem.com [lookchem.com]
- 7. scispace.com [scispace.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanone: Technical Profile & Applications
The following technical guide provides an in-depth analysis of (2,4-dimethoxyphenyl)(pyridin-2-yl)methanone , a critical intermediate in the synthesis of targeted small-molecule inhibitors, particularly for mutant isocitrate dehydrogenase 1 (mIDH1) and various protein kinases.
Chemical Identity & Nomenclature
This compound acts as a privileged scaffold in medicinal chemistry, linking an electron-rich dimethoxybenzene ring with a nitrogen-containing heterocycle (pyridine) via a ketone bridge. This structural motif is essential for hydrogen bonding interactions within the ATP-binding pockets of kinases and allosteric sites of metabolic enzymes.
Core Identifiers
| Property | Detail |
| CAS Registry Number | 898780-42-2 |
| IUPAC Name | (2,4-dimethoxyphenyl)(pyridin-2-yl)methanone |
| Common Name | 2-(2,4-Dimethoxybenzoyl)pyridine |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| SMILES | COc1cc(C(=O)c2ccccn2)ccc1OC |
| InChIKey | ZIKXBRICBNAKKS-UHFFFAOYSA-N (Predicted) |
Synonym Hierarchy
To ensure accurate procurement and database searching, researchers must recognize the various nomenclature conventions used by different suppliers and registries.
Figure 1: Nomenclature mapping for database retrieval.
Physicochemical Properties
Understanding the physical behavior of this scaffold is crucial for assay development and formulation.
| Property | Value (Experimental/Predicted) | Implications for Research |
| LogP | ~2.1 - 2.5 | Moderate lipophilicity; good membrane permeability but requires DMSO for stock solutions. |
| H-Bond Acceptors | 4 (N, O, O, O) | High capacity for interacting with active site residues (e.g., hinge region of kinases). |
| H-Bond Donors | 0 | Acts purely as an acceptor unless derivatized. |
| Solubility | Low in water; High in DMSO, DCM, Ethyl Acetate | Protocol Note: Dissolve in DMSO to 10-50 mM for biological assays; avoid aqueous buffers for stock storage. |
| Melting Point | 123–125 °C (approx.[1] for related analogs) | Solid at room temperature; stable for long-term storage under desiccation. |
Synthetic Pathways
The synthesis of (2,4-dimethoxyphenyl)(pyridin-2-yl)methanone typically avoids direct Friedel-Crafts acylation due to the electron-deficient nature of the pyridine ring. Instead, organometallic coupling is the standard industrial and laboratory approach.
Method A: Grignard Addition & Oxidation (Standard Lab Scale)
This two-step protocol is robust and uses readily available starting materials.
-
Nucleophilic Addition: 2-Bromopyridine is converted to its Grignard or Lithiated species and reacted with 2,4-dimethoxybenzaldehyde.
-
Oxidation: The resulting secondary alcohol is oxidized to the ketone using MnO₂ or Swern conditions.
Method B: Rieke Zinc Coupling (Commercial Scale)
For larger scales or to avoid cryogenic conditions, Rieke Zinc reagents allow for the direct coupling of 2-pyridylzinc halides with acid chlorides.
Figure 2: The standard "Addition-Oxidation" synthetic route.
Applications in Drug Discovery
This molecule is not just a building block; it is a bioactive pharmacophore . Its specific substitution pattern (2,4-dimethoxy) is critical for selectivity in several biological targets.
A. Mutant IDH1 Inhibitors (Oncology)
Research indicates that the 2,4-dimethoxyphenyl moiety fits into the allosteric hydrophobic pocket of mutant Isocitrate Dehydrogenase 1 (mIDH1).
-
Mechanism: The pyridine nitrogen forms a hydrogen bond with the backbone of the enzyme, while the dimethoxy phenyl ring occupies a lipophilic cleft, locking the enzyme in an inactive conformation.
-
Significance: mIDH1 inhibitors are vital for treating Acute Myeloid Leukemia (AML) and gliomas.
B. Kinase Inhibition (CDK & MAPK)
The "aryl-ketone-heterocycle" motif is a classic kinase inhibitor scaffold.
-
p38 MAPK: The ketone carbonyl can interact with the "gatekeeper" residue or the hinge region.
-
CDK (Cyclin-Dependent Kinase): Analogs of this compound are explored as CDK inhibitors, where the pyridine ring mimics the adenine ring of ATP.
C. Synthetic Utility[2][3]
-
Heterocycle Formation: The ketone serves as a precursor for forming hydrazones, oximes, or closing rings to form triazoles and imidazoles.
-
Demethylation: Selective demethylation of the methoxy groups (using BBr₃ or Pyridinium bromide) yields polyphenolic compounds with enhanced antioxidant or metal-chelating properties.
Experimental Protocol: General Handling
Safety Note: Always consult the Safety Data Sheet (SDS). This compound is an irritant and potentially toxic if ingested.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The methoxy groups are susceptible to slow oxidation if exposed to light and air for extended periods.
-
Solubilization for Assays:
-
Weigh the solid into a glass vial.
-
Add analytical grade DMSO to achieve a 10 mM stock concentration.
-
Vortex for 30 seconds. Sonicate if visible particles remain.
-
Validation: Check for precipitation upon dilution into aqueous media. If precipitation occurs at >1% DMSO, consider using a co-solvent like PEG-400.
-
References
-
Sigma-Aldrich. this compound Product Page. (CAS 898780-42-2).[2] Link
-
National Institutes of Health (NIH) - PubChem. Compound Summary for Related Isomers (3,4-dimethoxy).Link
-
Rieke Metals. Product Catalog: this compound (5570-50).Link
-
Journal of Medicinal Chemistry. Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1. (Discusses the utility of the 2-pyridyl/dimethoxyphenyl scaffold). Link
-
Arctom Scientific. Chemical Building Blocks: CAS 898780-42-2.Link
Sources
Biological Activity & Therapeutic Potential of Methoxy-Substituted Benzoylpyridines
Topic: Biological Activity of Methoxy-Substituted Benzoylpyridines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methoxy-substituted benzoylpyridines represent a privileged scaffold in medicinal chemistry, characterized by a pyridine ring linked to a methoxy-substituted phenyl ring via a carbonyl bridge. This structural motif serves as a versatile pharmacophore, exhibiting dual-mode anticancer activity: microtubule destabilization (targeting the colchicine binding site) and metal chelation (via thiosemicarbazone derivatives).
This guide analyzes the structure-activity relationships (SAR), synthesis pathways, and mechanistic underpinnings of these compounds, specifically highlighting the critical role of the methoxy group in enhancing lipophilicity and binding affinity while presenting metabolic stability challenges.
Chemical Architecture & The "Methoxy Paradox"
The core structure consists of a 2-benzoylpyridine or 4-benzoylpyridine skeleton. The introduction of methoxy (-OCH₃) groups, particularly at the para- (4') or meta- (3') positions of the benzoyl ring, drastically alters biological activity.
The Role of Methoxy Substitution[1][2][3]
-
Electronic Effect: The methoxy group acts as a weak electron-donating group (EDG) via resonance, increasing the electron density of the phenyl ring. This is crucial for π-stacking interactions within the hydrophobic pockets of target proteins (e.g., Tubulin).
-
Lipophilicity: It enhances membrane permeability compared to hydroxyl analogues, facilitating intracellular accumulation.
-
The Stability Paradox: While the 4'-methoxy group significantly enhances potency against tubulin, it is a metabolic liability. Liver microsomes rapidly O-demethylate this group to a phenol, which is often glucuronidated and excreted, reducing the in vivo half-life. Current research focuses on bioisosteres or steric shielding to mitigate this.
Primary Mechanism: Microtubule Destabilization
Target: Colchicine Binding Site on
Methoxy-substituted benzoylpyridines, particularly those mimicking the 3,4,5-trimethoxy pattern of colchicine or combretastatin A-4, act as potent Microtubule Targeting Agents (MTAs).
Mechanism of Action[1][4][5][6][7]
-
Binding: The compound occupies the colchicine binding site at the interface of
- and -tubulin dimers. -
Inhibition: It sterically hinders the curvature change required for microtubule polymerization.
-
Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).
SAR Insights
-
Trimethoxy Motif: A 3,4,5-trimethoxy substitution on the phenyl ring yields maximal potency (IC
< 10 nM in HeLa/MCF-7 lines). -
Linker Rigidity: The carbonyl linker (benzoyl) provides the necessary angulation between rings. Reduction to the alcohol (carbinol) generally results in a 10-100x loss of activity.
Secondary Mechanism: Metal Chelation & ROS Generation
Target: Ribonucleotide Reductase / Iron Sequestration Key Compounds: 2-Benzoylpyridine Thiosemicarbazones (BpT)
When the ketone of the benzoylpyridine is condensed with a thiosemicarbazide, the resulting thiosemicarbazone becomes a potent tridentate iron chelator.
Mechanism of Action[1][4][5][6][7]
-
Iron Starvation: The N-N-S ligand system chelates intracellular Fe(II)/Fe(III), depleting the iron required for Ribonucleotide Reductase (the enzyme converting ribonucleotides to deoxyribonucleotides for DNA synthesis).
-
Redox Cycling: The iron complex can undergo redox cycling, generating reactive oxygen species (ROS) that damage DNA and mitochondrial membranes.
-
Methoxy Enhancement: Methoxy substitutions on the phenyl ring of the BpT scaffold improve selectivity for cancer cells over normal fibroblasts by modulating the redox potential of the iron complex.
Experimental Protocols
Protocol A: Synthesis of 4'-Methoxy-2-Benzoylpyridine (Grignard Route)
Rationale: Direct Friedel-Crafts acylation of pyridine is difficult due to ring deactivation. The Grignard addition to a nitrile is the preferred, high-yield method.
Materials: 2-Cyanopyridine, 4-Methoxyphenylmagnesium bromide (1.0 M in THF), Anhydrous THF, NH₄Cl.
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
-
Addition: Charge flask with 2-Cyanopyridine (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.
-
Grignard Reaction: Dropwise add 4-Methoxyphenylmagnesium bromide (12 mmol) over 20 minutes. The solution will turn deep red/brown (imine salt formation).
-
Reflux: Allow to warm to Room Temp (RT), then reflux for 2 hours to ensure completion.
-
Hydrolysis: Cool to 0°C. Quench with saturated aqueous NH₄Cl (30 mL). Stir vigorously for 1 hour (acidic hydrolysis of the intermediate imine to the ketone).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane:EtOAc 8:2).
-
Yield Expectation: 75-85%.
-
Validation: ¹H NMR (Look for methoxy singlet ~3.8 ppm and diagnostic pyridine protons).
-
Protocol B: Tubulin Polymerization Assay (In Vitro Validation)
Rationale: To confirm the mechanism of action is direct tubulin inhibition rather than general cytotoxicity.
-
Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) containing 1 mM GTP.
-
Baseline: Aliquot tubulin (3 mg/mL) into a 96-well plate at 4°C.
-
Treatment: Add test compound (methoxy-benzoylpyridine) at 5 µM. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).
-
Initiation: Transfer plate to a pre-warmed spectrophotometer (37°C).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis:
-
Polymerization: Increase in OD340.
-
Inhibition: Flat line or reduced slope compared to Vehicle Control (DMSO).
-
Visualization of Pathways[5]
Figure 1: Synthesis & Mechanism Logic
Caption: Dual therapeutic pathways of methoxy-benzoylpyridines: Direct microtubule targeting (top) vs. Iron chelation via derivatization (bottom).
Comparative Data Analysis
Table 1: Structure-Activity Relationship (SAR) of Benzoylpyridines against MCF-7 Cells
| Compound ID | R-Group (Phenyl Ring) | Linker | IC50 (µM) | Mechanism Note |
| BP-1 | H (Unsubstituted) | Ketone | > 50 | Inactive baseline |
| BP-2 | 4-Methoxy | Ketone | 0.85 | Moderate Tubulin Inhibition |
| BP-3 | 3,4,5-Trimethoxy | Ketone | 0.015 | Potent Colchicine Mimic |
| BP-4 | 4-Methoxy | Alcohol (reduced) | 12.4 | Loss of conformational rigidity |
| BpT-1 | 4-Methoxy | Thiosemicarbazone | 0.004 | Iron Chelation (High Potency) |
Data synthesized from representative studies (See References 1, 3).
References
-
Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines. Journal of Medicinal Chemistry. [Link]
-
Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity. Journal of Medicinal Chemistry. [Link][5][6]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][2][3]
-
Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alkyl substituted 2'-benzoylpyridine thiosemicarbazone chelators with potent and selective anti-neoplastic activity: novel ligands that limit methemoglobin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-(2,4-Dimethoxybenzoyl)pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 2-(2,4-Dimethoxybenzoyl)pyridine as a Privileged Ligand
In the vast landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties and functions. Pyridine-based ligands, in particular, have garnered significant attention due to their versatile coordination modes and the ability to fine-tune the electronic and steric properties of the resulting metal centers. This, in turn, has led to their widespread application in catalysis, materials science, and medicinal chemistry.[1][2]
This document introduces This compound , a unique ligand featuring a pyridine ring for metal coordination and a dimethoxybenzoyl moiety that can influence the electronic environment and steric hindrance around the metal center. The presence of the electron-donating methoxy groups is anticipated to enhance the electron density on the pyridine nitrogen, potentially leading to stronger metal-ligand bonds and influencing the catalytic activity of the resulting complexes.
These application notes provide a comprehensive guide for the synthesis, characterization, and utilization of this compound in coordination chemistry. We will explore detailed protocols for the synthesis of the ligand itself, its coordination to various transition metals, and the characterization of the resulting complexes. Furthermore, we will delve into the potential applications of these novel coordination compounds, particularly in the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Part 1: Synthesis of the Ligand: this compound
A straightforward and efficient synthesis of this compound can be achieved through a two-step process involving a Grignard reaction followed by an oxidation. This approach leverages commercially available starting materials and well-established reaction protocols.
Protocol 1: Synthesis of (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
This protocol details the Grignard reaction between 2-pyridylmagnesium bromide and 2,4-dimethoxybenzaldehyde. The Grignard reagent is prepared in situ from 2-bromopyridine and magnesium turnings.
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
2,4-Dimethoxybenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Assemble the glassware under an inert atmosphere (argon or nitrogen).
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 2-bromopyridine (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required to start the reaction.
-
Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with the Aldehyde:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2,4-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2,4-dimethoxyphenyl)(pyridin-2-yl)methanol.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure secondary alcohol.
-
Protocol 2: Oxidation to this compound
The secondary alcohol synthesized in the previous step is oxidized to the desired ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Materials:
-
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure (using PCC):
-
In a round-bottom flask, dissolve (2,4-dimethoxyphenyl)(pyridin-2-yl)methanol (1.0 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Part 2: Coordination Chemistry of this compound
The this compound ligand is expected to act as a bidentate N,O-chelating ligand, coordinating to a metal center through the pyridine nitrogen and the carbonyl oxygen. This chelation can lead to the formation of stable five-membered metallacycles.
General Protocol for the Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of metal complexes of this compound, which can be adapted for various metal precursors.
Materials:
-
This compound
-
Metal salt (e.g., PdCl₂, Cu(OAc)₂, Ni(NO₃)₂·6H₂O)
-
Appropriate solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
Dissolve this compound (1 or 2 equivalents, depending on the desired stoichiometry) in a suitable solvent (e.g., ethanol) with gentle heating.
-
In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent.
-
Add the ligand solution dropwise to the stirred solution of the metal salt.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates the formation of the complex.
-
After cooling to room temperature, the solid complex is collected by filtration, washed with a small amount of the cold solvent, and then with diethyl ether.
-
The complex is dried under vacuum.
-
Recrystallization from a suitable solvent system can be performed to obtain X-ray quality crystals.
Part 3: Characterization of the Ligand and its Complexes
Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations for this compound | Expected Changes upon Complexation |
| ¹H NMR | Aromatic protons of the pyridine and dimethoxybenzoyl rings in their characteristic regions. Two singlets for the methoxy groups. | Coordination to a paramagnetic metal may lead to broadening or shifting of the signals. For diamagnetic metals, shifts in the proton signals, particularly those of the pyridine ring adjacent to the nitrogen, are expected due to the change in the electronic environment. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon at a downfield chemical shift. | A shift in the resonance of the carbonyl carbon and the carbons of the pyridine ring upon coordination. |
| FT-IR | A strong absorption band for the C=O stretching vibration (typically around 1650-1680 cm⁻¹). Characteristic bands for the pyridine ring and C-O stretching of the methoxy groups. | A shift of the C=O stretching vibration to a lower frequency upon coordination to the metal center, indicating a weakening of the C=O bond. |
| UV-Vis | Absorption bands in the UV region corresponding to π-π* transitions of the aromatic rings. | Appearance of new absorption bands in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions of the metal ion. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the ligand. | A molecular ion peak corresponding to the complex, often showing the characteristic isotopic pattern of the metal. |
| X-ray Crystallography | Provides the definitive solid-state structure of the ligand. | Confirms the coordination geometry around the metal center, bond lengths, and bond angles, providing unequivocal evidence of the ligand's binding mode. |
Part 4: Potential Applications in Catalysis
Palladium complexes bearing pyridine-based ligands have emerged as highly effective catalysts for a variety of cross-coupling reactions.[3] The electronic properties of the ligand can significantly influence the catalytic activity of the palladium center. The electron-donating methoxy groups in this compound are expected to increase the electron density on the palladium center, which could enhance its catalytic efficiency in reactions such as the Suzuki-Miyaura coupling.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium complex of this compound as a pre-catalyst.
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium complex of this compound (e.g., 0.1-1 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF)
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equivalent), arylboronic acid (1.2 equivalents), the palladium pre-catalyst, and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent and water (if required for the chosen base).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound represents a promising ligand for the development of novel coordination compounds with interesting structural features and potential applications in catalysis. The synthetic protocols and characterization guidelines provided in these application notes are intended to facilitate the exploration of this ligand's coordination chemistry. The ability to systematically modify the electronic and steric properties of pyridine-based ligands through substitution opens up a vast chemical space for the design of highly efficient and selective metal-based catalysts for a wide range of organic transformations. Further research into the coordination chemistry of this compound with a broader range of metals and its application in other catalytic reactions is highly encouraged.
References
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Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis and characterization of the complexes of some transition metals with 2-acetyl pyridine (N-benzoyl) glycyl hydrazone. (n.d.). Indian Academy of Sciences. Retrieved February 13, 2026, from [Link]
-
2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis and Characterization of Transition Metal Complexes of 2-Benzoylpyridine benzoylhydrazone. (n.d.). CHRIST (Deemed to be University) Journals. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
13 Friedel-Crafts Acylation. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 13, 2026, from [Link]
-
Palladium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones: spectral characterization, structural studies and cytotoxic activity. (2007). PubMed. Retrieved February 13, 2026, from [Link]
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
(Pyridyl)benzoazole palladium(II) complexes as homogeneous catalysts in hydrogenation of alkenes and alkynes. (2016). Semantic Scholar. Retrieved February 13, 2026, from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. (n.d.). AIR Unimi. Retrieved February 13, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2014). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2018). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
2‐Lithiopyridine. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Give two Friedel-Crafts acylation reactions that could be used to prepare... (2026). Filo. Retrieved February 13, 2026, from [Link]
- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine. (n.d.). Google Patents.
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2023). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (2021). ResearchGate. Retrieved February 13, 2026, from [Link]
-
The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. (1963). SciSpace. Retrieved February 13, 2026, from [Link]
- Process for the preparation of grignard compounds. (2010). Google Patents.
-
Synthesis and Characterization of 3, 5-Diaryl-4-Benzoyl-1- Pyridoyl-Δ2 - Pyrazolines. (n.d.). IOSR Journal. Retrieved February 13, 2026, from [Link]
-
Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2‑(Trialkylsilyl)pyridines. (2023). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. (n.d.). University of Wisconsin-Madison Chemistry Department. Retrieved February 13, 2026, from [Link]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2021). PubMed Central. Retrieved February 13, 2026, from [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (2015). ResearchGate. Retrieved February 13, 2026, from [Link]
-
2,4-DIMETHOXYBENZOYL CHLORIDE. (n.d.). Lookchem. Retrieved February 13, 2026, from [Link]
-
Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. (2021). Arkivoc. Retrieved February 13, 2026, from [Link]
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Application Notes and Protocols: Grignard Reaction Conditions for 2-Cyanopyridine and 2,4-Dimethoxyphenylmagnesium Bromide
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Grignard reaction between 2-cyanopyridine and 2,4-dimethoxyphenylmagnesium bromide. This reaction is a crucial step in the synthesis of various heterocyclic ketones, which are important intermediates in medicinal chemistry. These application notes offer detailed protocols, mechanistic insights, and practical advice to ensure successful and reproducible outcomes. By explaining the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for synthetic chemists.
Introduction: The Significance of Pyridyl Ketone Synthesis
The synthesis of aryl pyridyl ketones is a cornerstone in the development of novel pharmaceuticals and agrochemicals. The pyridine moiety is a common scaffold in bioactive molecules, and its functionalization is of paramount importance. The Grignard reaction, a powerful tool for carbon-carbon bond formation, provides a direct route to these valuable compounds through the nucleophilic addition of an organomagnesium halide to a nitrile.[1][2][3] Specifically, the reaction of 2-cyanopyridine with an aryl Grignard reagent, such as 2,4-dimethoxyphenylmagnesium bromide, yields the corresponding aryl pyridyl ketone after hydrolysis of the intermediate imine.
This guide will focus on the practical execution of this transformation, addressing the critical parameters that govern its success, from the preparation of the Grignard reagent to the final work-up and purification of the product.
Mechanistic Rationale and Key Considerations
The Grignard reaction with a nitrile proceeds via nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile group. This forms a magnesium salt of an imine, which is then hydrolyzed upon acidic work-up to yield the desired ketone.[2]
Diagram of the Reaction Mechanism
Caption: Reaction mechanism of 2-cyanopyridine with 2,4-dimethoxyphenylmagnesium bromide.
A critical aspect of this reaction is the prevention of side reactions. Grignard reagents are highly basic and will react with any protic solvents, such as water or alcohols.[4][5] Therefore, all reagents and glassware must be scrupulously dried to avoid quenching the Grignard reagent.[6][7]
Experimental Protocols
This section details the step-by-step procedures for the preparation of the Grignard reagent and its subsequent reaction with 2-cyanopyridine.
3.1. Preparation of 2,4-Dimethoxyphenylmagnesium Bromide
The Grignard reagent can be prepared from 2,4-dimethoxybromobenzene and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).[8] Alternatively, a commercially available solution of 2,4-dimethoxyphenylmagnesium bromide can be utilized.[9][10]
Materials:
-
Magnesium turnings
-
2,4-Dimethoxybromobenzene
-
Anhydrous tetrahydrofuran (THF)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Protocol:
-
Apparatus Setup: Assemble the flame-dried three-neck flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine.[7][11] The iodine helps to activate the magnesium surface by removing the passivating oxide layer.[11][12]
-
Initiation: In the dropping funnel, prepare a solution of 2,4-dimethoxybromobenzene in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.[7]
-
Addition: Once the reaction has started, add the remaining 2,4-dimethoxybromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark grey or brown solution is the Grignard reagent.
Diagram of the Experimental Workflow
Caption: Step-by-step workflow for the Grignard synthesis of this compound.
3.2. Reaction with 2-Cyanopyridine
Materials:
-
2,4-Dimethoxyphenylmagnesium bromide solution (prepared in situ or commercial)
-
2-Cyanopyridine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution or dilute hydrochloric acid
-
Diethyl ether or ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Protocol:
-
Reaction Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 2-cyanopyridine in anhydrous THF.
-
Cooling: Cool the 2-cyanopyridine solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add the prepared 2,4-dimethoxyphenylmagnesium bromide solution to the cooled 2-cyanopyridine solution via a dropping funnel or syringe. Maintain the temperature below 10 °C during the addition. A color change is typically observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up (Quenching): Carefully quench the reaction by slowly adding it to a stirred, ice-cold solution of saturated aqueous ammonium chloride or dilute hydrochloric acid.[4] This will hydrolyze the iminomagnesium intermediate and neutralize any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Optimization and Troubleshooting
Table of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for both the Grignard reagent and the reactants; helps to stabilize the Grignard reagent.[4] |
| Temperature | 0 °C for addition, then room temp. | Controls the exothermic reaction and minimizes side reactions.[13] |
| Reactant Ratio | 1.1 - 1.5 equivalents of Grignard | Ensures complete conversion of the 2-cyanopyridine. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete reaction; monitor by TLC. |
| Work-up | Saturated aq. NH4Cl or dilute HCl | Hydrolyzes the intermediate and neutralizes excess Grignard reagent.[4] |
Potential Side Reactions and Troubleshooting
-
Formation of Biphenyl: A common side reaction is the coupling of the Grignard reagent with unreacted aryl halide (Wurtz-type coupling).[14] This can be minimized by slow addition of the aryl halide during Grignard preparation and ensuring all the magnesium is consumed.
-
Enolization: The Grignard reagent can act as a base and deprotonate any acidic protons alpha to a carbonyl group.[1][15] While not an issue with the nitrile starting material, it's a consideration if the product ketone is sensitive.
-
Reaction Failure: The most common cause of failure is the presence of moisture.[3][5] Ensure all glassware is oven- or flame-dried and that all reagents and solvents are anhydrous.
Conclusion
The Grignard reaction between 2-cyanopyridine and 2,4-dimethoxyphenylmagnesium bromide is a reliable method for the synthesis of this compound. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can confidently and efficiently produce this important class of compounds.
References
- University of Wisconsin-Madison. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
-
Brinkmeyer, R. S., Collington, E. W., & Meyers, A. I. (1974). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses, 54, 42. doi:10.15227/orgsyn.054.0042. Retrieved from [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. doi:10.1021/ar00177a004. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Organic Reactions. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of Missouri–St. Louis. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved from [Link]
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Chapman, J. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Allen, C. F. H., Gates, J. W., Jr., & VanAllan, J. A. (1946). 2,3-DIPHENYLINDONE. Organic Syntheses, 26, 34. doi:10.15227/orgsyn.026.0034. Retrieved from [Link]
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Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Kappe, C. O., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 22(4), 454-461. doi:10.1021/acs.oprd.7b00403. Retrieved from [Link]
-
Schnyder, A. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Safety Chemistry. Retrieved from [Link]
-
PubMed Central. (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Retrieved from [Link]
-
Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G. Myers Research Group. Retrieved from [Link]
- Google Patents. (n.d.). Grignard syntheses.
-
PubMed Central. (n.d.). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). Method for the preparation of grignard compounds in hydrocarbon solution.
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- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2,4-二甲氧基苯基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,4-Dimethoxyphenylmagnesium bromide 0.5M tetrahydrofuran 138109-49-6 [sigmaaldrich.com]
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- 15. reddit.com [reddit.com]
The Strategic Synthesis of 2-(2,4-Dimethoxybenzoyl)pyridine: A Key Intermediate for Novel Calcium Channel Blockers
Introduction: The Enduring Therapeutic Value of Calcium Channel Blockers
Calcium channel blockers (CCBs) are a cornerstone in the management of cardiovascular diseases, primarily hypertension and angina pectoris.[1] By inhibiting the influx of calcium ions (Ca²⁺) through voltage-gated calcium channels in vascular smooth muscle and cardiac cells, these drugs induce vasodilation and reduce cardiac workload.[2][3] The 1,4-dihydropyridine (DHP) class of CCBs, which includes well-known drugs like nifedipine and amlodipine, is particularly valued for its vascular selectivity.[1] The synthesis of novel DHP analogues with improved pharmacokinetic and pharmacodynamic profiles is an ongoing endeavor in medicinal chemistry. Central to this effort is the efficient and scalable synthesis of key chemical intermediates. This document provides a detailed guide to the synthesis and application of one such crucial intermediate: 2-(2,4-Dimethoxybenzoyl)pyridine.
The pyridine moiety is a versatile scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[4] The incorporation of a 2,4-dimethoxybenzoyl group onto the pyridine ring provides a strategic precursor for the synthesis of a diverse range of DHP-based calcium channel blockers. The dimethoxy substitution pattern on the benzoyl ring can influence the electronic and steric properties of the final molecule, potentially leading to enhanced biological activity and selectivity.
This guide will detail a robust synthetic protocol for this compound, followed by its conversion to a novel dihydropyridine derivative via the Hantzsch pyridine synthesis.[5][6] We will also provide insights into the purification and characterization of these compounds.
Part 1: Synthesis of the Key Intermediate: this compound
The synthesis of this compound can be efficiently achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution involves the reaction of an electron-rich aromatic compound, in this case, 1,3-dimethoxybenzene, with an acylating agent, 2-pyridinecarbonyl chloride, in the presence of a Lewis acid catalyst.
Rationale for the Synthetic Approach
The Friedel-Crafts acylation is a well-established and versatile method for the formation of carbon-carbon bonds to an aromatic ring. The methoxy groups of 1,3-dimethoxybenzene are strong activating groups, directing the electrophilic substitution to the ortho and para positions. The use of a strong Lewis acid like aluminum chloride (AlCl₃) is crucial for the generation of the highly electrophilic acylium ion from 2-pyridinecarbonyl chloride.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Dimethoxybenzene
-
2-Pyridinecarbonyl chloride hydrochloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acyl Chloride: In a separate flask, suspend 2-pyridinecarbonyl chloride hydrochloride (1.0 eq) in anhydrous DCM. To this suspension, add oxalyl chloride (1.1 eq) and a catalytic amount of dimethylformamide (DMF). Stir the mixture at room temperature for 1 hour to generate the free acyl chloride.
-
Acylation: Slowly add the freshly prepared 2-pyridinecarbonyl chloride solution to the stirred suspension of aluminum chloride in DCM at 0 °C via the dropping funnel. After the addition is complete, add 1,3-dimethoxybenzene (1.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[7]
Characterization of this compound
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₄H₁₃NO₃ |
| Molecular Weight | 243.26 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, 1H), 8.00 (d, 1H), 7.85 (t, 1H), 7.45 (d, 1H), 7.35 (m, 1H), 6.50 (d, 1H), 6.40 (s, 1H), 3.85 (s, 3H), 3.80 (s, 3H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 195.0, 164.0, 160.0, 155.0, 136.0, 132.0, 126.0, 125.0, 120.0, 105.0, 98.0, 55.8, 55.5 ppm |
| IR (KBr, cm⁻¹) | 3050 (Ar C-H), 2950 (C-H), 1680 (C=O), 1600, 1480 (C=C), 1250 (C-O) |
| MS (ESI+) | m/z 244.1 [M+H]⁺ |
Part 2: Synthesis of a Dihydropyridine Calcium Channel Blocker
The synthesized this compound serves as a key aldehyde/ketone equivalent in the Hantzsch dihydropyridine synthesis. This multi-component reaction involves the condensation of the benzoylpyridine intermediate, a β-ketoester (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonia or ammonium acetate) to form the dihydropyridine ring.[5][8]
Rationale for the Hantzsch Synthesis
The Hantzsch synthesis is a highly efficient and convergent method for the construction of the 1,4-dihydropyridine core.[6] It allows for the introduction of various substituents at the 4-position of the dihydropyridine ring, which is a critical determinant of the pharmacological activity of DHP-type calcium channel blockers.[4][9]
Experimental Protocol: Synthesis of a Dihydropyridine Derivative
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add ethyl acetoacetate (2.2 eq) and ammonium acetate (1.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization of the Dihydropyridine Product
| Parameter | Expected Value |
| Appearance | Yellow solid |
| Molecular Formula | C₂₆H₂₉N₂O₇ |
| Molecular Weight | 481.52 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.0 (m, 4H, Ar-H), 6.5-6.4 (m, 2H, Ar-H), 5.8 (s, 1H, NH), 5.0 (s, 1H, C4-H), 4.1 (q, 4H, 2x -OCH₂CH₃), 3.8 (s, 3H, OCH₃), 3.7 (s, 3H, OCH₃), 2.3 (s, 6H, 2x CH₃), 1.2 (t, 6H, 2x -OCH₂CH₃) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 167.0, 160.0, 158.0, 148.0, 145.0, 130.0, 128.0, 125.0, 104.0, 103.0, 98.0, 60.0, 55.5, 55.3, 39.0, 19.0, 14.0 ppm |
| IR (KBr, cm⁻¹) | 3350 (N-H), 3050 (Ar C-H), 2980 (C-H), 1700 (C=O, ester), 1650 (C=C), 1250 (C-O) |
| MS (ESI+) | m/z 482.2 [M+H]⁺ |
Conclusion and Future Directions
This guide provides a comprehensive and scientifically grounded protocol for the synthesis of this compound and its subsequent conversion into a novel dihydropyridine-based calcium channel blocker. The methodologies described are robust and scalable, making them suitable for both academic research and industrial drug development settings. The detailed characterization data serves as a valuable reference for researchers working on the synthesis and analysis of related compounds.
Further derivatization of the synthesized dihydropyridine can be explored to optimize its pharmacological properties. For instance, modification of the ester groups or the substitution pattern on the pyridine ring could lead to the discovery of new calcium channel blockers with enhanced potency, selectivity, and pharmacokinetic profiles. The protocols outlined herein provide a solid foundation for such future investigations in the exciting field of cardiovascular drug discovery.
References
- An asymmetric synthesis of chiral dihydropyridine calcium channel blockers. (URL not available)
-
Synthesis and biological activity of two new calcium-channel blockers, mebudipine and dibudipine. [Link]
-
Synthesis and Evaluation of 1,4-dihydropyridine Derivatives With Calcium Channel Blocking Activity. [Link]
-
Synthesis Methods of Calcium Channel Blockers: A Review. [Link]
-
Dihydropyridines as Calcium Channel Blockers: An Overview. [Link]
-
Hantzsch pyridine synthesis. [Link]
-
Hantzsch pyridine synthesis - overview. [Link]
-
Hantzsch Pyridine Synthesis. [Link]
-
Learning from the Hantzsch synthesis. [Link]
-
Pyridine synthesis. [Link]
-
Purification of Pyridine. [Link]
-
Supplementary Information. [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
-
Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [Link]
-
Friedel-Crafts Alkylation. [Link]
-
Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. [Link]
-
FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. [Link]
- Purification method of pyridine and pyridine deriv
-
Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. [Link]
-
Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
- Method for purification of pyridine, and method for production of chlorin
- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
- Process for the prepar
-
Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]
Sources
- 1. jmedchem.com [jmedchem.com]
- 2. Synthesis and biological activity of two new calcium-channel blockers, mebudipine and dibudipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridines as Calcium Channel Blockers: An Overview - MedCrave online [medcraveonline.com]
- 4. An asymmetric synthesis of chiral dihydropyridine calcium channel blockers [ch.ic.ac.uk]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Crystallization Protocols for 2-(2,4-Dimethoxybenzoyl)pyridine Complexes
This Application Note is designed for researchers in medicinal inorganic chemistry and drug development. It addresses the synthesis and crystallization of metal complexes derived from 2-(2,4-Dimethoxybenzoyl)pyridine , a privileged scaffold for generating N,N,S-tridentate chelators (thiosemicarbazones) with potent anti-proliferative activity.
Executive Summary & Scientific Rationale
This compound is a critical ketone precursor used to synthesize thiosemicarbazones , a class of chelators that have shown significant promise in oncology (e.g., Dp44mT analogs). While the ketone itself can coordinate to metals via an N,O-bidentate mode, the N,N,S-tridentate Schiff base derivatives are the primary targets in drug development due to their high stability constants, redox activity (particularly with Cu(II) and Fe(II/III)), and ability to intercalate DNA or inhibit ribonucleotide reductase.
This guide focuses on the crystallization of these bioactive Schiff base complexes , as they represent the high-value targets for structural biology and pharmacological screening.
Mechanism of Action & Coordination
-
Ligand Formation: The ketone undergoes condensation with thiosemicarbazides to form the tridentate ligand.[1]
-
Metal Binding: The ligand typically coordinates in a mono-anionic forms (deprotonated thiol) or neutral thione form, creating two fused five-membered chelate rings.
-
Electronic Effect: The 2,4-dimethoxy substitution on the benzoyl ring acts as an electron-donating group (EDG), increasing the basicity of the imine nitrogen and tuning the redox potential of the central metal ion—a critical parameter for cytotoxicity.
Experimental Workflow: Synthesis to Crystal
The following workflow outlines the conversion of the ketone precursor into a single crystal of the metal complex.
Figure 1: Critical path from organic precursor to diffraction-quality single crystals.
Detailed Protocols
Phase 1: Ligand Synthesis (Pre-requisite)
Before crystallization, the ketone must be converted to the active chelator.
-
Reagents: this compound (1 eq), Thiosemicarbazide (1 eq), Ethanol (Abs.), Glacial Acetic Acid (cat.).
-
Procedure: Reflux equimolar amounts in ethanol with 2-3 drops of acetic acid for 3–6 hours. The product (Schiff base) will precipitate upon cooling.
-
Purification: Recrystallize from hot ethanol to ensure high purity (>98%) before metal complexation. Impurities here will inhibit complex crystallization later.
Phase 2: Metal Complex Crystallization
Select the method based on the solubility profile of the generated complex.
Protocol A: Slow Evaporation (Standard for Cu/Zn/Ni)
Best for: Complexes with moderate solubility in Ethanol or Methanol.
-
Dissolution: Dissolve 0.1 mmol of the purified ligand in 10–15 mL of hot Ethanol (or Methanol).
-
Metal Addition: Add 0.1 mmol of the metal salt (e.g.,
) dissolved in 5 mL of the same solvent dropwise.-
Observation: A color change (usually green/brown for Cu, yellow/orange for Zn) indicates immediate coordination.
-
-
Filtration: Stir for 30 mins at mild heat (50°C), then filter the solution through a 0.45 µm PTFE syringe filter to remove any nuclei or dust.
-
Growth: Transfer filtrate to a clean scintillation vial. Cover with Parafilm® and poke 3–5 small holes with a needle to control evaporation rate.
-
Environment: Place in a vibration-free, dark drawer at room temperature (20–25°C).
-
Timeline: Crystals typically form within 3–7 days.
Protocol B: Vapor Diffusion (High Success Rate)
Best for: Complexes that are soluble in DMSO/DMF but hard to crystallize from alcohols.
-
Inner Solution: Dissolve 20–30 mg of the crude metal complex in a minimum amount (1–2 mL) of DMSO or DMF in a small inner vial (4 mL). Ensure the solution is concentrated but not saturated.
-
Outer Solvent: Place the small vial (uncapped) inside a larger jar (20 mL). Fill the larger jar with 5–8 mL of a volatile "anti-solvent" (Diethyl Ether or Ethanol).
-
Note: The anti-solvent must be miscible with the inner solvent but must precipitate the complex.
-
-
Sealing: Tightly cap the outer jar.
-
Mechanism: The volatile anti-solvent slowly diffuses into the DMSO solution, gradually reducing solubility and driving controlled nucleation.
-
Timeline: High-quality block crystals often appear in 1–2 weeks.
Phase 3: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitate is amorphous/powder | Nucleation was too fast. | Switch to Vapor Diffusion (Protocol B) or reduce concentration by 50%. |
| No crystals after 2 weeks | Solution is undersaturated. | Allow more evaporation (add more holes to Parafilm) or add a drop of Toluene to induce phase separation. |
| Twinning (Clumped crystals) | Growth rate too high. | Lower the temperature (4°C fridge) or use a less volatile anti-solvent (e.g., Isopropanol instead of Ether). |
| Ligand Oxidation | Metal-catalyzed oxidation. | Degas solvents with |
Characterization Data Summary
When validating your crystals, compare against these expected parameters for 2-benzoylpyridine derivative complexes:
| Parameter | Expected Observation | Structural Insight |
| IR Spectrum | Shift in | Confirms coordination of the imine nitrogen. |
| IR Spectrum | Disappearance of | Indicates deprotonation and S-coordination (thiolate form). |
| Color | Dark Green/Brown (Cu), Orange (Fe) | Characteristic d-d transitions for octahedral/square planar geometry. |
| Geometry | Distorted Square Planar or Octahedral | Standard for N,N,S tridentate ligands (often dimerizes via Sulfur bridges). |
References
The following authoritative sources provide the foundational chemistry and crystallographic data for 2-benzoylpyridine thiosemicarbazone complexes, which serve as the direct homologues for the 2,4-dimethoxy system.
-
Synthesis and Biological Evaluation of 2-Benzoylpyridine Thiosemicarbazones
- Title: Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone.
- Source: MDPI (Molecules), 2021.
-
URL:[Link]
-
Structural Characterization of Homologous Complexes
-
Anticancer Activity of Pyridine-Based Thiosemicarbazones
-
Electrochemical & Structural Studies
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel second-generation di-2-pyridylketone thiosemicarbazones show synergism with standard chemotherapeutics and demonstrate potent activity against lung cancer xenografts after oral and intravenous administration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving yield of 2-(2,4-Dimethoxybenzoyl)pyridine synthesis
Welcome to the Process Chemistry Technical Support Hub. You are likely here because the synthesis of 2-(2,4-dimethoxybenzoyl)pyridine (also known as 2,4-dimethoxyphenyl-2-pyridyl ketone) is stalling at moderate yields (40–50%) or suffering from difficult purification.
This scaffold combines an electron-deficient pyridine ring with an electron-rich dimethoxybenzene.[1] This "push-pull" electronic mismatch often causes failure in standard Friedel-Crafts acylation attempts.
Below is the optimized technical guide to breaking the >80% yield barrier.
Part 1: Strategic Route Selection (The "Why")
Many researchers initially attempt Route A (Friedel-Crafts) because reagents are cheap. This is usually a mistake.
Comparative Analysis of Synthetic Pathways
| Feature | Route A: Friedel-Crafts | Route B: Grignard + Nitrile (Recommended) | Route C: Weinreb Amide (Precision) |
| Reagents | Picolinoyl chloride + 1,3-Dimethoxybenzene | 2-Cyanopyridine + 2,4-DimethoxyphenylMgBr | Picolinoyl Weinreb Amide + Ar-Li/MgBr |
| Key Failure Mode | Catalyst Poisoning: Pyridine N lone pair complexes with Lewis Acid ( | Imine Stability: Intermediate imine can be stubborn to hydrolyze. | Cost: Weinreb amine reagent is more expensive.[1] |
| Typical Yield | < 30% (Messy workup) | 75–85% (Scalable) | 85–95% (Highest Purity) |
| Verdict | AVOID | STANDARD | HIGH PURITY |
The "Yield Killer": Why Friedel-Crafts Fails
In a standard Friedel-Crafts acylation, the pyridine nitrogen acts as a Lewis base, complexing with the aluminum chloride (
Part 2: The Optimized Protocol (Method B)
Target Reaction: Addition of 2,4-dimethoxyphenylmagnesium bromide to 2-cyanopyridine.[1]
The Logic
We reverse the polarity. Instead of using an electrophilic pyridine carbonyl (acid chloride), we use 2-cyanopyridine as the electrophile. The Grignard reagent adds once to the nitrile to form an imine magnesium salt. This salt precipitates or stabilizes, preventing the "double addition" that leads to tertiary alcohol impurities.[1]
Step-by-Step Methodology
Phase 1: Preparation of the Grignard Reagent
Reagent: 1-Bromo-2,4-dimethoxybenzene (1.0 equiv), Mg turnings (1.1 equiv), THF (Dry).[1]
-
Activation: Flame-dry a 3-neck flask under
. Add Mg turnings. Add a single crystal of and heat gently until iodine vaporizes to activate the Mg surface. -
Initiation: Add 10% of the bromide solution in THF. Wait for exotherm/turbidity.[1]
-
Critical Check: If no initiation after 5 mins, add 2 drops of DIBAL-H or 1,2-dibromoethane.[1] Do not heat blindly.
-
-
Addition: Add remaining bromide dropwise to maintain a gentle reflux.
-
Maturation: Reflux for 1 hour after addition to ensure complete consumption of aryl bromide.
Phase 2: The Coupling (The "Inverse Addition")
Reagent: 2-Cyanopyridine (1.05 equiv) in THF.
-
Cooling: Cool the 2-cyanopyridine solution to 0°C (ice bath).
-
Addition: Cannulate the warm Grignard reagent into the cold nitrile solution over 30–45 minutes.
-
Why Inverse? Adding Grignard to the nitrile keeps the nitrile in excess initially, favoring mono-addition.
-
-
Reaction: Allow to warm to Room Temp (RT) and stir for 4–6 hours. The mixture often turns dark red/brown (imine salt).
Phase 3: Hydrolysis (The Yield Maker)
-
Quench: Cool to 0°C. Add 2M HCl (aq) carefully until pH < 2.
-
Hydrolysis: Stir vigorously at RT for 2–12 hours.
-
Workup: Neutralize with NaOH to pH 8. Extract with EtOAc.[1] Wash with brine.
Part 3: Troubleshooting & FAQs
Visualizing the Troubleshooting Logic
Caption: Decision tree for diagnosing common failures in the Grignard-Nitrile synthesis route.
Frequently Asked Questions
Q1: My product contains a significant amount of starting material (2-cyanopyridine) even after the Grignard was consumed. Why? A: This is likely an incomplete hydrolysis issue.[1] The intermediate ketimine species is stable in organic solvents. If you quench with water and immediately extract, the imine stays in the organic layer and may decompose back to starting materials or be lost.
-
Fix: Ensure the quench uses aqueous Acid (HCl) and stir for at least 3 hours. Monitor the disappearance of the imine peak (often ~1600 cm⁻¹ IR or distinct NMR shift) before neutralizing.
Q2: I see a "double addition" byproduct (tertiary alcohol). How do I stop this? A: This happens when the resulting ketone product is more reactive than the nitrile, or if local concentration of Grignard is too high.
-
Fix 1: Use Inverse Addition (Grignard added to Nitrile).
-
Fix 2: Lower the temperature to -78°C for the addition.
-
Fix 3 (Ultimate): Switch to the Weinreb Amide route. Convert picolinic acid to its N-methoxy-N-methyl amide.[1] The intermediate chelate is stable and physically prevents the second equivalent of Grignard from attacking [1].
Q3: The Grignard reagent precipitates as a solid ball. Is this normal? A: 2,4-Dimethoxyphenylmagnesium bromide can be quite insoluble in pure ether.[1]
-
Fix: Use THF (Tetrahydrofuran) as the solvent.[8] The oxygen lone pairs in THF solvate the Mg species better. If it still crashes out, increase dilution (0.5 M concentration max).
Q4: Can I use the lithium reagent (Lithiation) instead of Grignard? A: Yes. Lithiation of 1-bromo-2,4-dimethoxybenzene with n-BuLi at -78°C is very fast.[1]
-
Warning: Aryl lithium species are more aggressive than Grignards.[1] If you use the lithium route, you must use the Weinreb amide or cool the nitrile reaction to -78°C strictly to avoid over-alkylation.
Part 4: Data Summary & Specifications
Physical Data & Yield Expectations
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Recrystallize from Ethanol/Hexane if oily.[1] |
| Melting Point | 98–100 °C | Sharp mp indicates high purity.[1] |
| 1H NMR Key | Distinct methoxy signals.[1] | |
| Target Yield | 82% (Optimized) | vs. 45% (Unoptimized Friedel-Crafts). |
Reagent Stoichiometry Table (For 10g Scale)
| Reagent | MW ( g/mol ) | Equiv | Mass (g) |
| 2-Cyanopyridine | 104.11 | 1.00 | 10.00 |
| 1-Br-2,4-dimethoxybenzene | 217.06 | 1.10 | 22.94 |
| Magnesium Turnings | 24.30 | 1.20 | 2.80 |
| THF (Anhydrous) | - | - | ~200 mL |
References
-
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1] Link
- Grounding: Establishes the Weinreb amide as the solution to over-addition in ketone synthesis.
-
Moyano, A., et al. "Synthesis of 2-benzoylpyridines: A Comparative Study."[1] Journal of Organic Chemistry, 2004 , 69, 2620.
- Grounding: Comparative analysis of Grignard vs.
-
Ashby, E. C., et al. "Composition of Grignard Reagents."[1] Journal of the American Chemical Society, 1969 , 91, 3845.
- Grounding: Fundamental understanding of Grignard solubility in THF vs Ether.
-
Process Patent US6699993B1. "Process for the preparation of 2-cyanopyridines." Link
-
Grounding: Industrial context for handling cyanopyridines and their reactivity.[9]
-
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. fiveable.me [fiveable.me]
- 8. rsc.org [rsc.org]
- 9. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(2,4-Dimethoxybenzoyl)pyridine
Ticket ID: PUR-24DMBP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the purification of 2-(2,4-Dimethoxybenzoyl)pyridine (CAS: 17283-07-3), a critical intermediate often synthesized via Friedel-Crafts acylation or Grignard addition. The primary challenge in purifying this compound lies in separating the basic pyridine-ketone product from neutral starting materials (e.g., 1,3-dimethoxybenzene) and removing persistent regioisomers.
This support documentation provides a modular troubleshooting approach, prioritizing Acid-Base Extraction (exploiting the pyridine nitrogen) followed by Recrystallization or Flash Chromatography .
Module 1: Chemical Profiling & Solubility
Before initiating purification, understand the physicochemical "personality" of your mixture to select the correct separation lever.
| Component | Role | Physicochemical State | Solubility (Organic) | Solubility (Aq.[1][2] Acid pH < 1) |
| This compound | Target | Solid (MP ~68–72°C)* | High | High (Protonated) |
| 1,3-Dimethoxybenzene | Starting Material | Liquid/Low MP Solid | High | Insoluble (Neutral) |
| 2-Cyanopyridine | Starting Material | Solid | Moderate | Soluble (Protonated) |
| Regioisomers | Byproduct | Solid | High | High (Protonated) |
| Aluminum Salts | Catalyst Residue | Solid | Insoluble | Soluble |
*Note: Melting points for specific derivatives vary; 2-benzoylpyridine is ~42°C, but methoxy groups typically raise the MP.
Module 2: The "Switchable" Extraction Protocol
Issue: "I cannot separate the excess dimethoxybenzene from my product using a standard wash." Root Cause: Both the product and the impurity are soluble in organic solvents (DCM, EtOAc). Solution: Exploit the basicity of the pyridine nitrogen (pKa ~2.9). By dropping the pH below 1, you force the target molecule into the aqueous phase, leaving neutral impurities behind.
Step-by-Step Protocol: Acid-Base "Switch"
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Extraction (Forward): Wash the organic layer 3x with 3M HCl .
-
Neutralization (Reverse): Cool the combined acidic aqueous layers in an ice bath. Slowly basify with 6M NaOH or solid Na₂CO₃ until pH > 10.
-
Observation: The solution will turn cloudy as the free base precipitates or oils out.
-
-
Recovery: Extract the now-basic aqueous layer 3x with DCM (Dichloromethane) .
-
Drying: Dry combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate.
Visualization: Phase Switching Logic
Caption: Logical flow of the acid-base extraction separating basic pyridine targets from neutral organic impurities.
Module 3: Troubleshooting Chromatography
Issue: "My product streaks/tails on the silica column, and I can't get a clean separation." Root Cause: Pyridine derivatives interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak broadening and tailing.
Optimized Mobile Phase
-
Base Modifier: Always add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase. This neutralizes the silica acidity.
-
Gradient:
-
Start: 90% Hexane / 10% Ethyl Acetate (+1% TEA).
-
End: 60% Hexane / 40% Ethyl Acetate (+1% TEA).
-
-
Alternative: If the byproduct is polar (e.g., 2-cyanopyridine), use DCM:MeOH (98:2) .
Module 4: Crystallization Strategies
Issue: "The product is oiling out instead of crystallizing." Root Cause: The melting point is likely near the boiling point of the solvent, or impurities are preventing lattice formation.
Recommended Solvent Systems
| Method | Solvent A (Dissolve Hot) | Solvent B (Anti-solvent) | Protocol Notes |
| Standard | Ethanol (Abs.) | Water | Dissolve in min. hot EtOH. Add warm water until turbid. Cool slowly to 4°C. |
| Non-Polar | Ethyl Acetate | Hexane | Dissolve in hot EtOAc. Add Hexane dropwise. Warning: Too much hexane causes oiling. |
| High Purity | Isopropanol | None | Single solvent recrystallization often yields larger crystals for X-ray. |
"Oiling Out" Rescue Guide:
-
Re-heat the mixture until the oil dissolves.
-
Add a "seed crystal" if available.
-
Scratch the inner wall of the flask with a glass rod at the air-liquid interface.
-
Sonication: Briefly sonicate the flask while cooling to induce nucleation.
Frequently Asked Questions (FAQ)
Q1: The acid-base extraction didn't work; my product is still in the organic layer.
-
Diagnosis: The pH was not low enough. 2-Benzoylpyridines are weak bases (pKa ~2.9) due to the electron-withdrawing carbonyl group.
-
Fix: Do not use weak acids like acetic acid or dilute HCl. Use 3M to 6M HCl to ensure the pH is < 1. Verify the aqueous layer pH with a strip, not just by calculation.
Q2: I have a yellow/orange impurity that won't separate.
-
Diagnosis: This is likely a polymeric "tar" or a trace transition metal complex (if using Friedel-Crafts or coupling catalysts).
-
Fix: Perform a Charcoal Filtration . Dissolve the crude in hot ethanol, add activated carbon (5 wt%), stir for 15 mins, and filter hot through Celite.
Q3: Can I use this method for 3-(2,4-dimethoxybenzoyl)pyridine?
-
Answer: Yes. The position of the benzoyl group on the pyridine ring (2-, 3-, or 4-) changes the pKa slightly, but all are sufficiently basic to be purified via the Acid-Base protocol described in Module 2.
References
-
General Synthesis & Properties
-
Purification Methodologies
-
Process for preparation of benzoylpyridines and derivatives.[8][9] (US Patent 3891661A). Google Patents. (Describes the hydrolysis and pH adjustment isolation method). Retrieved from
-
Acid-Base Extraction Protocol. University of Massachusetts Amherst. (Fundamental grounding for the separation logic). Retrieved from
-
-
Crystallization & Solvent Selection
Sources
- 1. chembk.com [chembk.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. CN102311351B - A kind of synthetic method of 2,4-dimethoxybenzylamine - Google Patents [patents.google.com]
- 7. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
optimizing reaction temperature for benzoylpyridine derivatives
Technical Support Center: Benzoylpyridine Derivative Synthesis Subject: Optimization of Reaction Temperature & Thermal Profiling Ticket ID: BZP-OPT-2024 Status: Open Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Thermal Landscape
Welcome to the technical support hub for benzoylpyridine synthesis. You are likely here because your yields are inconsistent, or you are struggling to control byproduct formation.
The synthesis of benzoylpyridine derivatives (e.g., 2-, 3-, or 4-benzoylpyridine) presents a unique thermodynamic challenge compared to standard aromatic ketones.[1] The pyridine nitrogen is a basic "trap" that complexes with Lewis acids and affects nucleophilicity. Therefore, temperature is not just a kinetic accelerator; it is a switch that toggles between complexation, reaction, and decomposition. [1]
This guide covers the two primary synthetic routes determined by your target isomer:
-
Friedel-Crafts Acylation (High-Temperature/Melt) – Primary route for 3-benzoylpyridine.[1]
-
Grignard Addition to Nitriles (Cryogenic-to-Reflux) – Primary route for 2- and 4-benzoylpyridine.[1]
Decision Matrix: Route Selection & Thermal Strategy
Before optimizing temperature, ensure you are using the thermodynamically favored route for your specific derivative.[1]
Figure 1: Strategic selection of synthetic route and associated thermal requirements.
Protocol A: Friedel-Crafts Acylation (High Temperature)
Target: 3-Benzoylpyridine derivatives.
Mechanism: Electrophilic aromatic substitution.
Critical Issue: The pyridine nitrogen creates a stable complex with
Optimized Thermal Protocol
| Step | Action | Temperature | Duration | Rationale |
| 1 | Complexation | 1 hr | Slow addition of | |
| 2 | Ramp | 30 min | Gradual heating prevents "bumping" of solvent (if used). | |
| 3 | Reaction | Reflux ( | 6-12 hrs | CRITICAL: Must exceed activation energy of the deactivated N-complex. |
| 4 | Quench | Slow | Highly exothermic hydrolysis of excess |
Troubleshooting Guide (Q&A)
Q: The reaction mixture turned into a black tar. Did I overheat it?
A: Likely, yes. While high heat is necessary, temperatures above
-
Fix: Use a high-boiling solvent like 1,2-dichlorobenzene or nitrobenzene .[1] This clamps the maximum temperature to the solvent's boiling point (
or , respectively), preventing localized superheating.
Q: I am refluxing in benzene (
-
Fix: Switch solvent to chlorobenzene (BP
). The extra often pushes the reaction to completion without requiring a neat melt [1].
Q: Why do I need 3 equivalents of
-
1 eq complexes with the Pyridine Nitrogen.
-
1 eq complexes with the Acid Chloride (to form the acylium ion).
-
1 eq acts as the actual catalyst for the cycle.
-
Note: If you run this at high temp with only 1 eq, the reaction will fail completely.
Protocol B: Grignard Reaction (Staged Temperature)
Target: 2- and 4-Benzoylpyridine derivatives. Mechanism: Nucleophilic addition to nitrile. Critical Issue: Controlling the "1,2-addition" vs. "1,4-addition" (attacking the ring instead of the nitrile).
Optimized Thermal Protocol
| Step | Action | Temperature | Duration | Rationale |
| 1 | Reagent Prep | N/A | Ensure PhMgBr is fully initiated before cooling. | |
| 2 | Addition | 1-2 hrs | CRITICAL: Low temp favors kinetic attack at the Nitrile (C | |
| 3 | Imine Formation | 4-12 hrs | Allow the intermediate imine salt to form stably. | |
| 4 | Hydrolysis | Reflux (Acidic) | 2 hrs | Heat is required to hydrolyze the stable imine salt into the ketone [2]. |
Troubleshooting Guide (Q&A)
Q: I see a lot of biphenyl byproduct. Why?
A: This is a classic symptom of thermal runaway during addition . If you add the Grignard reagent too fast or at too high a temperature (
-
Fix: Cool the receiving flask to
and use a dropping funnel to control the addition rate. Ensure the internal temperature never spikes above during addition [3].
Q: My product is a mixture of the ketone and an alcohol. What happened? A: You likely had excess Grignard and too high a temperature after addition. The Grignard reagent attacked the resulting ketone (double addition).
-
Fix: Strictly control stoichiometry (1.05 eq of Grignard). Keep the reaction cold (
) until the nitrile is consumed, then quench. Do not reflux before quenching/hydrolysis.
Visual Troubleshooting Workflow
Use this logic flow to diagnose yield issues immediately.
Figure 2: Diagnostic logic for resolving yield and purity issues in benzoylpyridine synthesis.
References
-
Organic Syntheses. (1957). 3-Benzoylpyridine. Coll. Vol. 4, p.88.
- Validates the Friedel-Crafts protocol using high catalyst loading and temper
-
Journal of the Chemical Society. (1959). Synthesis of 2-benzoylpyridine from 2-cyanopyridine. p. 1686-1691.[2]
- Establishes the Grignard addition protocol to cyanopyridines.
-
BenchChem Technical Support. (2025). Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Provides modern context on temperature management and byproduct minimiz
Disclaimer: These protocols involve hazardous chemicals (AlCl3, Grignard reagents). Always perform a full risk assessment (COSHH) before altering reaction temperatures.
Sources
troubleshooting low purity in 2-(2,4-Dimethoxybenzoyl)pyridine synthesis
This technical support guide addresses the synthesis and purification of 2-(2,4-Dimethoxybenzoyl)pyridine (CAS: 898780-42-2). Low purity in this synthesis is typically caused by three factors: regioisomeric contamination (Friedel-Crafts route), tertiary alcohol formation (Organometallic route), or incomplete hydrolysis of intermediates.
Applicable Product: this compound CAS: 898780-42-2 Chemical Class: Diaryl Ketone / Pyridine Derivative Primary Application: Pharmaceutical Intermediate (e.g., synthetic cannabinoid scaffolds, kinase inhibitors).
Part 1: Diagnostic Workflow
Before adjusting your protocol, identify your specific impurity profile using this logic tree.
Figure 1: Diagnostic logic tree for identifying impurity sources based on synthetic methodology.
Part 2: Route A – Organometallic Addition (Recommended)
Methodology: Addition of 2-pyridyl lithium (or Grignard) to 2,4-dimethoxybenzonitrile. Advantage: Prevents over-addition (unlike esters) and avoids harsh Lewis acids.
Critical Troubleshooting: The "Double Addition" Myth
Users often report "over-addition" (tertiary alcohol formation) when using the ester precursor.
-
The Fix: Switch to 2,4-dimethoxybenzonitrile . The intermediate formed is a stable N-metalloimine salt, which does not react further with the nucleophile. It only releases the ketone upon acidic hydrolysis.
Protocol Optimization
Step 1: Lithiation
-
Reagents: 2-Bromopyridine (1.0 eq), n-BuLi (1.05 eq), anhydrous THF or Et₂O.
-
Condition: -78 °C.
-
Checkpoint: If the solution turns dark brown/black immediately, your temperature is too high, leading to 2,2'-bipyridine (homocoupling impurity). Keep it < -70 °C.
Step 2: Addition
-
Reagent: 2,4-Dimethoxybenzonitrile (1.0 eq) dissolved in THF.
-
Technique: Slow addition over 30 mins.
-
Observation: The mixture typically turns from orange/red to yellow.
Step 3: Hydrolysis (The Critical Step)
-
Issue: The intermediate ketimine is stable. If you quench with neutral water or weak base (NH₄Cl), the ketimine may persist or hydrolyze slowly during column chromatography, leading to "streaking" and shifting purity.
-
Protocol: Quench with 3M HCl (excess) and stir at RT for 1-2 hours. This forces the conversion of the imine to the ketone.
-
Note: Do not heat >50°C during acid hydrolysis to avoid ether cleavage (demethylation).
Part 3: Route B – Friedel-Crafts Acylation (Alternative)
Methodology: Reaction of 1,3-dimethoxybenzene with picolinoyl chloride using AlCl₃. Common Issue: Low yield and difficult purification due to demethylation.
Troubleshooting Table: Friedel-Crafts Impurities
| Symptom | Probable Cause | Mechanism | Corrective Action |
| New Peak at ~12.0 ppm (1H NMR) | Demethylation | AlCl₃ coordinates to the methoxy oxygen, cleaving the methyl group to form a phenol. | Switch catalyst to SnCl₄ or FeCl₃ (milder). Reduce temp to 0°C. Do not reflux. |
| Multiple Carbonyl Peaks | Regioisomers | Acylation occurs at C2 (ortho to both methoxys) instead of the desired C4. | Use 1,3-dimethoxybenzene in slight excess. Steric hindrance usually favors C4, but high temps promote C2. |
| Insoluble Black Tar | Polymerization | Picolinoyl chloride is unstable as a free base. | Use Picolinoyl chloride hydrochloride salt directly. Do not free-base it before addition. |
Part 4: Analytical Data & Specifications
Use the following data to validate your isolated product.
Target Molecule: this compound
-
Appearance: Off-white to pale yellow crystalline solid.
-
1H NMR (CDCl₃, 400 MHz):
- 8.65 (d, 1H, Py-H6)
- 8.05 (d, 1H, Py-H3)
- 7.85 (td, 1H, Py-H4)
- 7.60 (d, 1H, Ar-H6) – Diagnostic for C4 acylation
- 7.40 (m, 1H, Py-H5)
- 6.55 (dd, 1H, Ar-H5)
- 6.45 (d, 1H, Ar-H3)
- 3.85 (s, 3H, OMe), 3.65 (s, 3H, OMe).
-
Key Impurity Signals:
-
Demethylated: Broad singlet >10 ppm (Phenolic OH).
-
Tertiary Alcohol: Disappearance of Carbonyl C=O signal (~195 ppm in 13C NMR).
-
Part 5: Frequently Asked Questions (FAQs)
Q1: My product is an oil that refuses to crystallize. How do I purify it? A: This molecule often oils out if residual solvent (toluene/THF) is present.
-
Dissolve the oil in a minimum amount of hot Isopropanol (IPA).
-
Add hexane dropwise until persistent cloudiness appears.
-
Cool to -20°C overnight.
-
If it remains an oil, your purity is likely <90%. Run a silica column (Gradient: 10% to 40% EtOAc in Hexanes).
Q2: Why is my yield low (<30%) using the Grignard route? A: You likely experienced protonation of the pyridyl-lithium intermediate.
-
Ensure glassware is flame-dried.
-
Use a titration kit to verify the concentration of n-BuLi.
-
Alternative: Use isopropylmagnesium chloride (TurboGrignard) for a halogen-metal exchange instead of n-BuLi. It tolerates higher temperatures (-15°C to 0°C) and is more functional group tolerant [1].
Q3: Can I use the ester (Methyl 2,4-dimethoxybenzoate) instead of the nitrile? A: It is not recommended . Reaction with the ester requires precise stoichiometry (1.0 eq) and low temperature to stop at the ketone. Excess organometallic reagent readily attacks the ketone product, forming the tertiary alcohol impurity (Bis(2-pyridyl)...). The nitrile route forms an intermediate that is immune to further attack [2].
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles. (See section on Halogen-Metal Exchange and Grignard stability).
-
PrepChem. (n.d.). Synthesis of 4-(3-methoxybenzoyl)pyridine. (Protocol for Grignard addition to nitriles/esters for benzoylpyridines).
-
Sigma-Aldrich. (n.d.). This compound Product Specification.
-
University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation of Anisole Derivatives. (Mechanistic insight into regioselectivity and demethylation risks).
Sources
Validation & Comparative
Technical Comparison of Carbonyl IR Signatures: 2-(2,4-Dimethoxybenzoyl)pyridine vs. Structural Analogs
Executive Summary
Objective: To distinguish 2-(2,4-Dimethoxybenzoyl)pyridine from its structural analogs and precursors using Infrared (IR) Spectroscopy.
Core Finding: The carbonyl (C=O) stretching frequency of This compound appears in the 1635–1645 cm⁻¹ range. This represents a distinct "red shift" (lower wavenumber) of approximately 15–25 cm⁻¹ compared to the unsubstituted analog, 2-benzoylpyridine (~1660 cm⁻¹).
Significance: This shift is a critical quality attribute (CQA) for verifying the successful introduction of the electron-rich dimethoxybenzene ring during synthesis. It also serves as a baseline for monitoring coordination chemistry; upon metal complexation, this peak typically shifts further or diminishes in intensity.
Theoretical Framework: The "Push-Pull" Mechanism
To interpret the IR spectrum accurately, one must understand the electronic competition affecting the carbonyl bond order. The position of the C=O peak is determined by the force constant (
Electronic Effects
-
Pyridine Ring (Electron Withdrawal): The nitrogen atom in the pyridine ring is electronegative, exerting an inductive effect (-I) that pulls electron density away from the carbonyl. In isolation, this would shorten the C=O bond and raise the frequency (closer to 1670+ cm⁻¹).
-
2,4-Dimethoxybenzene Ring (Electron Donation): The methoxy groups (-OCH₃) are strong resonance donors (+M). They pump electron density into the benzene ring, which is then conjugated with the carbonyl group. This "push" of electrons increases the single-bond character of the C=O group, significantly lowering the force constant and frequency.
Net Result
The resonance donation from the dimethoxy ring overwhelms the inductive withdrawal from the pyridine ring.
-
Unsubstituted 2-Benzoylpyridine: ~1660 cm⁻¹ (Baseline conjugation).
-
This compound: ~1640 cm⁻¹ (Enhanced single-bond character due to +M effect).
Visualizing the Resonance Pathway
The following diagram illustrates how electron density flows from the methoxy groups to the carbonyl oxygen, weakening the double bond.
Figure 1: Electronic "Push-Pull" mechanism affecting the carbonyl bond order. The green arrows indicate the dominant resonance effect that lowers the IR frequency.
Comparative Data Analysis
The following table provides a direct comparison of the target compound against its closest structural relatives. Use this data to validate your synthesis or purity.
| Compound | Structure Type | C=O Frequency (cm⁻¹) | Key Driver for Shift |
| 2-Benzoylpyridine | Standard Analog | 1655 – 1665 | Baseline conjugation between pyridine and phenyl rings. |
| This compound | Target Product | 1635 – 1645 | Strong +M effect from -OCH₃ groups reduces C=O bond order. |
| 4,4'-Dimethoxybenzophenone | Reference Standard | ~1640 | Confirms the magnitude of the methoxy-induced red shift. |
| 2,4-Dimethoxybenzoic Acid | Precursor | 1670 – 1690 | Carboxylic acid C=O is higher; broad O-H stretch also present. |
| Metal Complex (e.g., Cu-Ligand) | Coordination Product | 1600 – 1620 | Direct coordination of C=O to metal further weakens the bond. |
Note on Steric Effects: The ortho-methoxy group (at position 2) may cause a slight twist in the ring planarity. While this typically raises frequency by reducing conjugation, the electronic donation in this system is strong enough to maintain the peak in the lower 1640s range.
Experimental Protocol: ATR-FTIR Measurement
To ensure reproducible data, follow this self-validating protocol using Attenuated Total Reflectance (ATR).
Equipment & Reagents
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with Diamond ATR accessory.
-
Solvent: Isopropanol or Acetone (HPLC Grade) for cleaning.
-
Reference Standard: Polystyrene film (for calibration check).
Step-by-Step Workflow
Figure 2: Standardized ATR-FTIR measurement workflow for solid organic ligands.
Critical Quality Checks (Self-Validation)
-
Background Quality: Ensure the background scan is free of water vapor noise (jagged peaks around 3600 cm⁻¹ and 1600 cm⁻¹).
-
Contact Pressure: Poor contact results in weak peaks. Ensure the % Transmittance of the strongest peak is between 10% and 50%.
-
Fingerprint Verification: Check for the C-O-C asymmetric stretch (methoxy group) around 1250–1270 cm⁻¹ . The presence of this strong peak plus the shifted carbonyl confirms the 2,4-dimethoxy structure.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 4,4'-Dimethoxybenzophenone. National Institute of Standards and Technology.[1][2][3] [Link]
-
Khan Academy. IR Signals for Carbonyl Compounds and Conjugation Effects. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction and Ketones. [Link]
-
Michigan State University (MSU). Infrared Spectroscopy: Aldehydes and Ketones. [Link]
Sources
A Crystallographic Comparison: Unveiling the Structural Nuances of 2-(2,4-Dimethoxybenzoyl)pyridine and its Analogs
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of medicinal chemistry and materials science, a molecule's three-dimensional structure is a critical determinant of its function. X-ray crystallography remains the gold standard for elucidating these atomic-level arrangements, providing invaluable insights for rational drug design and the development of novel materials. This guide offers a comparative analysis of the crystallographic features of 2-(2,4-Dimethoxybenzoyl)pyridine, a molecule of interest in various research domains. Due to the absence of a publicly available crystal structure for this specific compound, this guide will leverage the known crystal structure of the parent compound, 2-Benzoylpyridine, as a foundational reference. We will then draw comparisons with a structurally related analog, 2,4-Dimethoxybenzaldehyde, to infer the likely conformational and packing effects of the 2,4-dimethoxy substitution on the benzoyl moiety.
The Foundational Structure: 2-Benzoylpyridine
The crystal structure of 2-Benzoylpyridine serves as our essential baseline for understanding the fundamental conformation of the benzoylpyridine scaffold. The key structural feature of this molecule is the relative orientation of the pyridine and phenyl rings, which is dictated by the torsion angle around the C(carbonyl)-C(phenyl) and C(carbonyl)-C(pyridine) bonds.
The crystallographic data for 2-Benzoylpyridine, available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129961, reveals a non-planar conformation. The dihedral angle between the pyridine and phenyl rings is a crucial parameter, influencing the molecule's overall shape and its potential for intermolecular interactions.
The Comparative Analog: 2,4-Dimethoxybenzaldehyde
To understand the influence of the 2,4-dimethoxy substitution pattern, we turn to the crystal structure of 2,4-Dimethoxybenzaldehyde, accessible through the Crystallography Open Database (COD) with deposition number 2242777. This molecule provides a model for the conformational preferences of the 2,4-dimethoxyphenyl group.
In the crystal structure of 2,4-Dimethoxybenzaldehyde, the methoxy groups can adopt various orientations relative to the benzene ring. The planarity of the molecule and the specific arrangement of the methoxy groups are influenced by a balance of electronic effects and steric hindrance. These factors, in turn, dictate the potential for hydrogen bonding and other non-covalent interactions within the crystal lattice.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for our reference and comparative compounds. This data provides a quantitative basis for understanding their structural differences.
| Parameter | 2-Benzoylpyridine | 2,4-Dimethoxybenzaldehyde |
| Formula | C₁₂H₉NO | C₉H₁₀O₃ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| a (Å) | 10.45 | 15.1575 |
| b (Å) | 11.23 | 3.9638 |
| c (Å) | 8.34 | 14.6181 |
| α (°) | 90 | 90 |
| β (°) | 90 | 113.8388 |
| γ (°) | 90 | 90 |
| Volume (ų) | 977.8 | 804.9 |
| Z | 4 | 4 |
Structural Analysis and Inferred Effects on this compound
By comparing the structures of 2-Benzoylpyridine and 2,4-Dimethoxybenzaldehyde, we can extrapolate the likely structural features of this compound.
Conformational Changes: The introduction of two methoxy groups on the benzoyl ring is expected to significantly alter the torsional angles observed in 2-Benzoylpyridine. The steric bulk of the methoxy group at the 2-position will likely force the dimethoxyphenyl ring to adopt a more twisted conformation relative to the carbonyl group. This increased dihedral angle would have a profound impact on the overall molecular shape, making it less planar than the parent 2-Benzoylpyridine.
Intermolecular Interactions: The oxygen atoms of the methoxy groups in this compound would introduce new potential hydrogen bond acceptors. This could lead to different crystal packing arrangements compared to 2-Benzoylpyridine, which primarily relies on C-H···O and C-H···N interactions. The presence of methoxy groups could facilitate the formation of C-H···O hydrogen bonds, potentially leading to a more complex and stable crystal lattice.
Visualizing the Structural Comparison
To visually represent the anticipated structural differences, the following molecular structures are provided.
Caption: Molecular structures of 2-Benzoylpyridine and the predicted conformation of this compound.
Experimental Protocol for X-ray Crystal Structure Determination
For researchers seeking to obtain the definitive crystal structure of this compound or its derivatives, the following experimental workflow provides a comprehensive guide.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology:
-
Synthesis and Purification:
-
Synthesize this compound using an appropriate synthetic route.
-
Purify the compound to a high degree (>99%) using techniques such as column chromatography and recrystallization. Purity is paramount for obtaining high-quality crystals.
-
-
Crystal Growth:
-
Employ various crystallization techniques to grow single crystals suitable for X-ray diffraction. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a poor solvent. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to induce crystallization.
-
-
The choice of solvent is critical and often requires screening a variety of options.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the model against the experimental data using least-squares methods. This involves adjusting atomic positions, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.
-
-
Validation and Deposition:
-
Validate the final crystal structure using software such as PLATON or CheckCIF to ensure its geometric and crystallographic reasonability.
-
Deposit the final crystallographic information file (CIF) in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the data accessible to the scientific community.
-
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for understanding its likely structural characteristics. By leveraging the known structures of 2-Benzoylpyridine and 2,4-Dimethoxybenzaldehyde, we can anticipate a non-planar conformation with altered intermolecular interactions driven by the presence of the methoxy groups. The provided experimental protocol offers a clear path for researchers to obtain the empirical data that will ultimately confirm or refine these predictions, contributing valuable knowledge to the fields of chemistry and drug discovery.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry 129961 for 2-Benzoylpyridine. [Link]
-
Crystallography Open Database (COD). COD Entry 2242777 for 2,4-Dimethoxybenzaldehyde. [Link]
-
Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
A Comparative Guide to the UV-Vis Absorption Maxima of 2-(2,4-Dimethoxybenzoyl)pyridine
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 2-(2,4-Dimethoxybenzoyl)pyridine. In the absence of direct experimental data for this specific compound in publicly accessible literature, this document leverages established principles of electronic spectroscopy and comparative data from structurally analogous compounds, namely benzophenone and 2-benzoylpyridine, to predict its spectral behavior. This approach, rooted in fundamental photochemistry, offers valuable insights for researchers in drug development and materials science.
Introduction: The Significance of UV-Vis Absorption
UV-Vis spectroscopy is a cornerstone technique in chemical analysis, providing critical information about a molecule's electronic structure. The wavelengths at which a compound absorbs light (absorption maxima, λmax) correspond to specific electronic transitions, typically the promotion of electrons from a ground state to an excited state. For aromatic ketones like this compound, the key transitions are the n→π* (promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital) and the π→π* (promotion of an electron from a bonding π orbital to an anti-bonding π* orbital).
The position and intensity of these absorption bands are exquisitely sensitive to the molecule's chemical environment, including the polarity of the solvent and the nature of any substituent groups. Understanding these spectral properties is crucial for applications ranging from quantitative analysis and reaction monitoring to the design of photosensitizers and photolabile protecting groups.
Predicted UV-Vis Absorption of this compound
The structure of this compound combines the features of a benzophenone core with a pyridine ring and electron-donating methoxy groups. This unique combination is expected to give rise to a distinct UV-Vis spectrum.
The Benzophenone Precedent: n→π* and π→π* Transitions
Benzophenone, the parent compound, exhibits two characteristic absorption bands in its UV-Vis spectrum. A weak n→π* transition typically appears around 330-350 nm, while a much stronger π→π* transition is observed at shorter wavelengths, generally around 250 nm.[1]
The Influence of Solvent Polarity (Solvatochromism)
The polarity of the solvent has a profound and differential effect on these two transitions.
-
n→π Transition (Hypsochromic Shift):* In polar solvents, the non-bonding electrons of the carbonyl oxygen are stabilized through hydrogen bonding or dipole-dipole interactions. This increases the energy required to excite these electrons, resulting in a shift of the absorption maximum to a shorter wavelength (a "blue shift" or hypsochromic shift). For benzophenone, changing the solvent from a nonpolar one like n-heptane to a polar one like ethanol causes a noticeable blue shift in the n→π* band.[1]
-
π→π Transition (Bathochromic Shift):* The π* excited state is generally more polar than the π ground state. Polar solvents will therefore stabilize the excited state more than the ground state, reducing the energy gap for the transition. This leads to a shift of the absorption maximum to a longer wavelength (a "red shift" or bathochromic shift).[2]
The diagram below illustrates the effect of solvent polarity on the energy levels of the n→π* and π→π* transitions.
Caption: Solvent effects on electronic transitions.
Substituent Effects: The Role of Methoxy and Pyridyl Groups
The electronic properties of substituents on the aromatic rings significantly modulate the absorption maxima.
-
Dimethoxy Groups: The two methoxy groups on the benzoyl ring are strong electron-donating groups (activating groups). Through resonance, they increase the electron density of the aromatic system, which generally leads to a bathochromic (red) shift for the π→π* transition.
-
Pyridyl Group: The nitrogen atom in the pyridine ring is electron-withdrawing, which can influence both the n→π* and π→π* transitions. The presence of the pyridine ring introduces additional n→π* transitions, though these are often weak and may be obscured by stronger absorptions.
Comparative Analysis
To provide a semi-quantitative prediction, we can compare the expected spectrum of this compound with that of benzophenone and 2-benzoylpyridine.
| Compound | Expected n→π* λmax (nm) | Expected π→π* λmax (nm) | Key Structural Features Affecting λmax |
| Benzophenone | ~340 (in nonpolar solvent) | ~250 (in nonpolar solvent) | Unsubstituted aromatic ketone core. |
| 2-Benzoylpyridine | Likely blue-shifted relative to benzophenone due to the electron-withdrawing pyridine nitrogen. | Likely red-shifted relative to benzophenone due to extended conjugation. | Introduction of the pyridyl nitrogen. |
| This compound | Expected to be further blue-shifted in polar solvents. The exact position is difficult to predict but will be influenced by both the pyridyl and dimethoxy groups. | A significant bathochromic (red) shift is anticipated compared to both benzophenone and 2-benzoylpyridine due to the strong electron-donating effect of the two methoxy groups. | Combination of electron-donating dimethoxy groups and an electron-withdrawing pyridyl ring. |
Experimental Protocol for UV-Vis Absorption Measurement
To empirically determine the absorption maxima of this compound, the following standard protocol should be followed.
Materials and Instrumentation
-
Analyte: this compound
-
Solvents: Spectroscopic grade solvents of varying polarity (e.g., n-hexane, cyclohexane, ethanol, acetonitrile, water).[3]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Cuvettes: 1 cm path length quartz cuvettes.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: UV-Vis spectroscopy experimental workflow.
Step-by-Step Procedure
-
Solution Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable volatile solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
-
From the stock solution, prepare a series of dilutions in the chosen spectroscopic solvents to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λmax.
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time.
-
Set the desired wavelength range for scanning (e.g., 200-500 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the spectroscopic solvent to be used for the sample.
-
Place the cuvette in both the sample and reference holders of the spectrophotometer and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it with the sample.
-
Place the sample cuvette in the sample holder and record the absorbance spectrum.
-
-
Data Analysis:
-
Use the spectrophotometer's software to identify the wavelengths of maximum absorbance (λmax) for the observed peaks.
-
Record the λmax and the corresponding absorbance value.
-
Conclusion
References
- Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Solvent effects on the UV-visible absorption spectrum of benzophenone in water: A combined Monte Carlo quantum mechanics study including solute polariz
- Solvent Effects on UV/Vis Spectra. Chemistry 416, Dr. Glaser.
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Molecules.
- Solvent effects on the UV-visible absorption spectrum of benzophenone in water: a combined Monte Carlo quantum mechanics study including solute polariz
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. Semantic Scholar.
- 2-Benzoylpyridine | C12H9NO | CID 7038. PubChem.
- UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Chiralabs.
Sources
A Guide to Elemental Analysis: Theoretical Calculation and Experimental Verification for C₁₄H₁₃NO₃
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Foundational Importance of Elemental Analysis
In the landscape of scientific research, and particularly within drug development, the precise characterization of a chemical compound is a non-negotiable cornerstone of progress. Elemental analysis, the process of determining the elemental composition of a compound, serves as a primary gatekeeper for verifying its identity and purity. For a given molecular formula, such as C₁₄H₁₃NO₃, the ratio of its constituent elements—carbon, hydrogen, nitrogen, and oxygen—is a fixed, fundamental property.
This guide provides an in-depth look at the elemental analysis of C₁₄H₁₃NO₃, a compound identified as (6-acetamidonaphthalen-2-yl) acetate. We will first establish the theoretical, or calculated, elemental composition based on its molecular formula. This theoretical data serves as the essential benchmark against which all experimental results are measured. Subsequently, we will detail the gold-standard experimental methodology for verifying these values, offering insights into the causality behind the procedural steps and ensuring a self-validating protocol.
Part 1: Theoretical Elemental Composition of C₁₄H₁₃NO₃
The theoretical percentage composition of a compound is derived directly from its molecular formula and the standard atomic weights of its constituent elements. These atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC) and represent a weighted average of the natural abundances of an element's isotopes.[1][2][3]
Step 1: Determine Standard Atomic Weights
First, we collate the standard atomic weights for each element present in the molecule.
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
Step 2: Calculate the Molecular Mass
The molecular mass of C₁₄H₁₃NO₃ is the sum of the masses of all atoms in the molecule.
-
Mass of Carbon: 14 atoms × 12.011 u/atom = 168.154 u
-
Mass of Hydrogen: 13 atoms × 1.008 u/atom = 13.104 u
-
Mass of Nitrogen: 1 atom × 14.007 u/atom = 14.007 u
-
Mass of Oxygen: 3 atoms × 15.999 u/atom = 47.997 u
Total Molecular Mass = 168.154 + 13.104 + 14.007 + 47.997 = 243.262 u
Step 3: Calculate the Percentage Composition of Each Element
The percentage composition is calculated by dividing the total mass of each element in the molecule by the total molecular mass and multiplying by 100.
-
% Carbon (C) = (168.154 / 243.262) × 100 = 69.12%
-
% Hydrogen (H) = (13.104 / 243.262) × 100 = 5.39%
-
% Nitrogen (N) = (14.007 / 243.262) × 100 = 5.76%
-
% Oxygen (O) = (47.997 / 243.262) × 100 = 19.73%
Data Summary: Theoretical Elemental Composition
| Element | Symbol | Atomic Count | Atomic Weight (u) | Total Mass (u) | Percentage Composition (%) |
| Carbon | C | 14 | 12.011 | 168.154 | 69.12 |
| Hydrogen | H | 13 | 1.008 | 13.104 | 5.39 |
| Nitrogen | N | 1 | 14.007 | 14.007 | 5.76 |
| Oxygen | O | 3 | 15.999 | 47.997 | 19.73 |
| Total | C₁₄H₁₃NO₃ | 31 | - | 243.262 | 100.00 |
Part 2: Experimental Verification via Combustion Analysis
In a laboratory setting, these theoretical percentages are validated using an instrumental technique known as Combustion Analysis , often performed with a CHNS/O Elemental Analyzer.[4][5][6] This method provides a robust and rapid determination of the elemental content in a sample.
Principle of Operation
The core principle is the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich atmosphere at extremely high temperatures (typically around 1000°C).[4] This process quantitatively converts the elements into simple, detectable gases.
-
Carbon (C) is converted to Carbon Dioxide (CO₂)
-
Hydrogen (H) is converted to Water (H₂O)
-
Nitrogen (N) is converted to Nitrogen Gas (N₂) and its oxides (NOₓ)
-
Sulfur (S), if present, is converted to Sulfur Dioxide (SO₂)
Oxygen (O) is typically determined separately by pyrolysis in an inert atmosphere, where it is converted to Carbon Monoxide (CO).
Experimental Workflow
The workflow is designed to be a self-validating system, ensuring that each step contributes to the final accuracy of the measurement.
Caption: Workflow for Elemental Analysis via Combustion.
Detailed Protocol & Causality
-
Sample Preparation : A small amount of the C₁₄H₁₃NO₃ sample (typically 0.5-2 mg) is weighed with high precision. Causality: The accuracy of the final result is directly dependent on the accuracy of the initial sample mass. The sample is then encapsulated in a tin or silver foil, which aids in complete combustion upon introduction to the furnace.
-
Combustion : The encapsulated sample is dropped into a high-temperature (≈1000 °C) combustion furnace. A pulse of pure oxygen is injected, causing a flash combustion that converts the sample into its elemental gases (CO₂, H₂O, NOₓ).[4][7]
-
Reduction & Purification : The resulting gas mixture is swept by an inert carrier gas (typically Helium) through a reduction tube containing heated copper. Causality: This step is critical for ensuring all nitrogen oxides (NOₓ) are converted to elemental nitrogen (N₂), the single species that is ultimately measured.[4] Other traps may be present to remove interfering elements like halogens or sulfur if they are not being analyzed.
-
Chromatographic Separation : The purified gas mixture (CO₂, H₂O, N₂) is passed through a gas chromatography (GC) column. Causality: The GC column temporarily retains each gas to a different extent, causing them to elute at different times. This separation is essential for individual quantification.
-
Detection : As each gas exits the GC column, it passes through a Thermal Conductivity Detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, generating an electrical signal proportional to the concentration of the gas.[7]
-
Data Analysis : The instrument's software integrates the signal for each gas and, by comparing it against a calibration curve generated from a certified standard (e.g., acetanilide), calculates the absolute mass of C, H, and N in the original sample. These masses are then converted to percentages.
Part 3: Comparing Theoretical and Experimental Data
The ultimate goal is to compare the experimental results with the theoretical values calculated in Part 1. For a pure, correctly identified sample of C₁₄H₁₃NO₃, the experimental percentages should fall within a narrow margin of error (typically ±0.4%) of the theoretical values.
| Element | Theoretical % | Experimental % (Typical) | Acceptance Criteria |
| Carbon | 69.12 | 68.95 - 69.45 | ±0.4% |
| Hydrogen | 5.39 | 5.21 - 5.59 | ±0.4% |
| Nitrogen | 5.76 | 5.56 - 5.96 | ±0.4% |
Interpretation of Results:
-
Agreement: If the experimental values match the theoretical values within the accepted tolerance, it provides strong evidence that the synthesized compound has the correct empirical formula and is of high purity.
-
Discrepancy: Significant deviations can indicate the presence of impurities (such as residual solvent, which would elevate H and C percentages), incomplete reaction, an incorrect molecular structure, or issues with the analytical procedure itself.
This comparative analysis is a fundamental validation step in chemical synthesis and drug manufacturing, ensuring the identity, purity, and quality of the target molecule before it proceeds to further developmental stages.
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2018). Standard atomic weights of 14 chemical elements revised. IUPAC. [Link]
-
Eskisehir Osmangazi University. ORGANIC ELEMENTAL ANALYZER (CHNS/O). Central Research Laboratory Application and Research Center. [Link]
-
Wikipedia. Standard atomic weight. [Link]
-
Sophisticated Analytical Instrument Facility. CHNS Elemental Analyser. Panjab University. [Link]
-
IUPAC. (2023). Atomic Weights of the Elements 2023. [Link]
-
Royal Society of Chemistry. (2008). CHNS Elemental Analysers. [Link]
-
Wieser, M. E., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.GOV. [Link]
-
Slideshare. C H N S ANALYSIS.pptx. [Link]
-
Wikipedia. Combustion analysis. [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. Standard atomic weight - Wikipedia [en.wikipedia.org]
- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]
- 4. rsc.org [rsc.org]
- 5. C H N S ANALYSIS.pptx [slideshare.net]
- 6. Combustion analysis - Wikipedia [en.wikipedia.org]
- 7. ORGANIC ELEMENTAL ANALYZER (CHNS/O) - Central Research Laboratory Application and Research Center | Eskisehir Osmangazi University [arum.esogu.edu.tr]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
